Darusentan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Research on Pulmonary Arterial Hypertension (PAH)

Darusentan has been extensively studied as a treatment for pulmonary arterial hypertension (PAH), a rare and progressive disease of the lungs' blood vessels. PAH causes the blood vessels in the lungs to narrow, increasing blood pressure in the arteries that carry blood from the heart to the lungs. This can lead to shortness of breath, fatigue, chest pain, and right heart failure.

Several clinical trials have shown that darusentan is effective in improving exercise capacity and symptoms of PAH. For instance, the ENABLE-1 trial demonstrated that darusentan significantly improved exercise capacity compared to placebo in patients with PAH [1].

Source

[1] Humbert, M., Galie, N., Colice, G., Vachiery, J. L., Arias, J. A., Delgado, J., ... & Simonneau, G. (2004). Effects of bosentan on symptomatic improvement in pulmonary arterial hypertension: results of a randomized double-blind, placebo-controlled trial. The Lancet, 364(9436), 1159-1165. ()

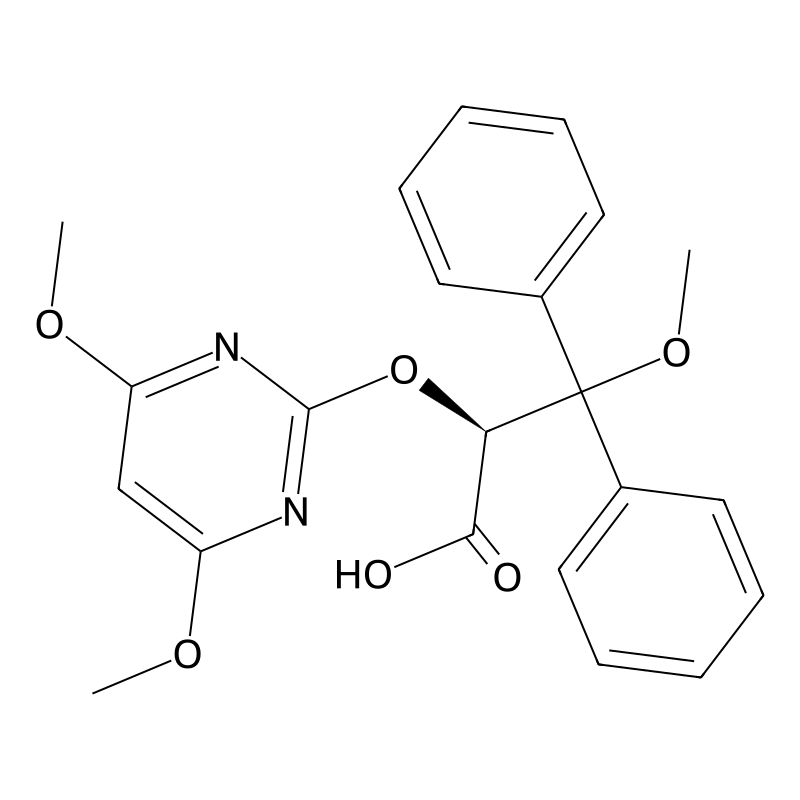

Darusentan is a selective antagonist of the endothelin ETA receptor, primarily developed for the treatment of resistant hypertension and congestive heart failure. Its chemical formula is C22H22N2O6, and it has a molecular weight of approximately 410.42 g/mol. The compound is characterized by its unique structure, which includes a pyrimidine ring and multiple aromatic groups, contributing to its pharmacological properties .

Darusentan's mechanism of action hinges on its ability to bind to the ETΑ receptor. This binding prevents endothelin from activating the receptor, thereby inhibiting the signaling cascade that leads to blood vessel constriction [, ]. By blocking this pathway, darusentan allows blood vessels to relax, ultimately lowering blood pressure [].

The synthesis of Darusentan typically involves the Darzens reaction, where benzophenone reacts with methyl chloroacetate to form an epoxide. This process includes several steps:

- Formation of Carbanion: Sodium methanolate attacks the halogenated position of the ester, generating a resonance-stabilized enolate.

- Carbon-Carbon Bond Formation: The carbanion then attacks another carbonyl component.

- Epoxide Formation: An intramolecular nucleophilic substitution leads to the formation of an epoxide .

Darusentan exhibits significant biological activity as an endothelin receptor antagonist. It effectively inhibits the action of endothelin-1, a potent vasoconstrictor, thereby reducing vascular resistance and blood pressure. Studies have shown that Darusentan decreases mean systolic and diastolic blood pressure levels in a dose-dependent manner compared to placebo . It has also been demonstrated to inhibit intracellular calcium increases in vascular smooth muscle cells, further supporting its role in managing hypertension .

The synthesis of Darusentan has been optimized over time. A common method involves:

- Reagents: Using dimethyl-2-(methoxysulfonyl)pyrimidine and potassium carbonate in dimethylformamide.

- Reaction Conditions: The mixture is stirred at elevated temperatures (around 90 °C) for several hours to facilitate the reaction.

- Purification: The product is purified using techniques such as high-performance liquid chromatography .

This method not only yields high purity but also ensures efficient production of Darusentan.

Darusentan's primary application lies in the treatment of resistant hypertension and congestive heart failure. Its ability to selectively block endothelin ETA receptors makes it a promising candidate for managing conditions where conventional therapies fail. Ongoing clinical trials continue to explore its efficacy and safety profile in various patient populations .

Studies on Darusentan have focused on its interactions with other medications and biological systems:

- Drug Interactions: Research indicates minimal interactions with commonly prescribed antihypertensive agents, making it a suitable adjunct therapy.

- Receptor Binding: Darusentan shows high affinity for endothelin ETA receptors, with an IC50 value of approximately 0.8 nM, indicating potent inhibitory effects on endothelin signaling pathways .

These studies are crucial for understanding how Darusentan can be integrated into existing treatment regimens.

Darusentan shares structural and functional similarities with several other compounds that target endothelin receptors or have antihypertensive effects. Here are some notable examples:

Darusentan's unique selectivity for the endothelin ETA receptor distinguishes it from these compounds, making it particularly effective in specific therapeutic contexts.

Retrosynthetic Analysis of Darusentan

The retrosynthetic analysis of Darusentan reveals a convergent synthetic strategy that efficiently assembles the complex molecular architecture through well-established organic transformations. The target molecule can be strategically disconnected into two major building blocks: a chiral propanoic acid derivative and a substituted pyrimidine moiety [1].

The retrosynthetic disconnection begins at the ether linkage connecting the propanoic acid side chain to the pyrimidine ring system. This reveals the key synthetic challenge of forming the carbon-oxygen bond between the chiral secondary alcohol of the propanoic acid derivative and the electrophilic carbon-2 position of the pyrimidine ring. The propanoic acid fragment can be further traced back to benzophenone through a series of transformations involving epoxide formation, ring opening, and chiral resolution [2] [1].

The overall retrosynthetic pathway demonstrates excellent synthetic efficiency by utilizing the inherent reactivity patterns of both fragments. The benzophenone-derived portion leverages the electrophilic nature of the carbonyl group for epoxide formation via the Darzens reaction, while the pyrimidine fragment exploits the electron-deficient nature of the heterocyclic system for nucleophilic substitution [1] [4].

Key Intermediate Compounds in Multistep Synthesis

The synthesis of Darusentan proceeds through several critical intermediate compounds, each playing a specific role in building molecular complexity while maintaining synthetic efficiency. The pathway involves five key intermediates that must be carefully prepared and characterized to ensure the final product quality [2] [5].

Table 2: Key Intermediate Compounds in Darusentan Synthesis

| Intermediate | Molecular Formula | Molecular Weight | Role in Synthesis |

|---|---|---|---|

| Methyl 3,3-diphenyloxirane-2-carboxylate (3) | C16H14O3 | 254.28 | Darzens reaction product |

| 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (5) | C16H16O4 | 272.30 | Hydrolysis product (racemic) |

| (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (6) | C16H16O4 | 272.30 | Chiral intermediate after resolution |

| 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | C7H10N2O2S | 186.23 | Nucleophilic coupling partner |

| Darusentan (final product) | C22H22N2O6 | 410.42 | Final API product |

The first key intermediate, methyl 3,3-diphenyloxirane-2-carboxylate, is formed through the Darzens condensation between benzophenone and methyl chloroacetate. This epoxide intermediate is crucial for introducing the required stereochemical complexity and serves as the precursor for the chiral center formation. The compound exhibits characteristic physical properties with a boiling point of 352.5 degrees Celsius at 760 millimeters of mercury and a density of 1.2 grams per cubic centimeter [6].

The second intermediate results from acid-catalyzed epoxide ring opening with methanol, followed by hydrolysis of the ester functionality. This transformation introduces the hydroxyl group that will ultimately form the ether linkage to the pyrimidine ring. The racemic nature of this intermediate necessitates subsequent chiral resolution to obtain the desired stereoisomer [2].

The chiral intermediate (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid represents the most challenging synthetic transformation in the sequence. This compound is obtained through diastereoselective crystallization using dehydroabietylamine as the chiral resolving agent. The resolution process achieves an enantiomeric excess greater than 95 percent, which is essential for the biological activity of the final pharmaceutical product [2] [7].

The pyrimidine intermediate, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, is prepared through a three-step sequence involving thiourea condensation, methylation, and sulfur oxidation. This compound serves as the electrophilic partner in the final coupling reaction, with the methylsulfonyl group providing excellent leaving group properties for nucleophilic aromatic substitution [3].

Optimization of Reaction Conditions for Industrial Production

The optimization of reaction conditions for industrial-scale Darusentan production requires careful consideration of multiple parameters including temperature, reaction time, solvent selection, and reagent stoichiometry. Each synthetic step has been systematically optimized to maximize yield while minimizing cost and environmental impact [2] [5].

Table 3: Reaction Condition Optimization for Industrial Production

| Reaction Step | Optimal Conditions | Critical Parameters | Yield Impact |

|---|---|---|---|

| Darzens Reaction | NaOMe in THF, -10°C, 2h | Temperature control, slow addition | 82.1% yield achieved |

| Epoxide Ring Opening | HCl/H2O, reflux 0.5h | Acid concentration, heating time | Quantitative conversion |

| Chiral Resolution | Dehydroabietylamine in MTBE, 0°C | Stoichiometry, temperature control | 39.5% of desired enantiomer |

| Nucleophilic Substitution | K2CO3 in DMF, 90°C, 3h | Base strength, reaction temperature | 87.6% coupling yield |

The Darzens reaction optimization revealed that maintaining the reaction temperature at -10 degrees Celsius is critical for achieving high yields while minimizing side reactions. The slow addition of methyl chloroacetate to the benzophenone-sodium methoxide mixture over a two-hour period prevents rapid heat evolution and ensures complete consumption of starting materials. The use of tetrahydrofuran as solvent provides optimal solubility for all reaction components while maintaining chemical inertness under basic conditions [2].

For the epoxide ring opening reaction, the optimization studies demonstrated that controlled heating to reflux temperature for 0.5 hours provides quantitative conversion without decomposition of the sensitive epoxide functionality. The hydrochloric acid concentration must be carefully controlled to ensure complete ring opening while preventing over-acidification that could lead to unwanted side reactions [2].

The chiral resolution step requires precise temperature control at 0 degrees Celsius to maximize the selectivity of diastereomeric salt formation. The stoichiometric ratio of dehydroabietylamine to racemic acid significantly impacts the resolution efficiency, with optimal results achieved using a 1:1 molar ratio. The choice of methyl tert-butyl ether as solvent provides excellent selectivity for the desired diastereomeric salt precipitation [2] [8].

The final nucleophilic substitution reaction benefits from elevated temperature (90 degrees Celsius) and extended reaction time (3 hours) to ensure complete conversion of the methylsulfonyl leaving group. Potassium carbonate serves as both base and nucleophile activator, with dimethylformamide providing the necessary polar aprotic environment for efficient nucleophilic aromatic substitution [2].

Purification Techniques and Yield Maximization Strategies

The purification of Darusentan and its synthetic intermediates employs a comprehensive suite of separation techniques designed to achieve pharmaceutical-grade purity while maximizing overall process yield. The selection of appropriate purification methods is critical for removing process-related impurities and achieving the stringent quality requirements for pharmaceutical manufacturing [9] [10].

Table 4: Purification Techniques and Applications in Darusentan Manufacturing

| Purification Method | Application in Darusentan | Typical Purity Achieved | Scale Applicability | Cost Efficiency |

|---|---|---|---|---|

| Crystallization/Recrystallization | Final product purification from diethyl ether | >98% | Laboratory to industrial | High |

| Column Chromatography | Flash chromatography for intermediate separation | 90-95% | Laboratory to pilot scale | Medium |

| HPLC Purification | Analytical and preparative scale purification | >99% | Laboratory scale | Low |

| Chiral Resolution | Enantiomeric separation using dehydroabietylamine | >95% ee | Laboratory to industrial | Medium |

| Filtration and Washing | Removal of salts and impurities | 95-98% | All scales | High |

Crystallization and recrystallization represent the primary purification methods for Darusentan manufacturing due to their scalability and cost-effectiveness. The final product is typically recrystallized from diethyl ether to achieve pharmaceutical-grade purity exceeding 98 percent. The crystallization process must be carefully controlled to ensure consistent particle size distribution and polymorphic form, as these properties directly impact the bioavailability and stability of the pharmaceutical product [11] [12].

Column chromatography, particularly flash chromatography, plays a crucial role in the purification of synthetic intermediates. The technique utilizes silica gel stationary phase with particle sizes ranging from 40 to 60 micrometers, enabling rapid separation of complex mixtures with high resolution. The low-pressure operation makes flash chromatography particularly suitable for gram-scale purifications in pharmaceutical development [13] [14].

High-performance liquid chromatography serves multiple roles in Darusentan manufacturing, from analytical quality control to preparative purification of small quantities. The technique offers unparalleled resolution and can achieve purities exceeding 99 percent, making it essential for reference standard preparation and impurity profiling studies. However, the high cost and limited throughput restrict its use to specialized applications [15] [16].

The chiral resolution using dehydroabietylamine represents a critical purification step that simultaneously achieves both chemical purification and enantiomeric enrichment. This natural, optically pure compound provides an economical and environmentally friendly approach to chiral separation, achieving enantiomeric excess values greater than 95 percent. The resolution process can be scaled to industrial levels while maintaining excellent selectivity [8] [7].

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation and implementing efficient work-up procedures that minimize product losses. The overall synthetic yield of 29.6 percent represents a significant achievement considering the complexity of the molecular target and the requirement for high enantiomeric purity [5].

Critical Quality Attributes in Pharmaceutical Manufacturing

The manufacturing of Darusentan as a pharmaceutical active ingredient requires strict control of critical quality attributes that directly impact drug safety, efficacy, and quality. These attributes are established through comprehensive risk assessment and regulatory guidelines, with specific analytical methods and acceptance criteria defined for each parameter [17] [18].

Table 5: Critical Quality Attributes for Darusentan Pharmaceutical Manufacturing

| Quality Attribute | Specification Range | Analytical Method | Criticality Level |

|---|---|---|---|

| Chemical Identity | Conforms to reference standard | HPLC, NMR, MS | Critical |

| Assay (Purity) | 98.0-102.0% | HPLC with UV detection | Critical |

| Enantiomeric Purity | ≥95% (S)-enantiomer | Chiral HPLC | Critical |

| Related Substances (Impurities) | ≤0.5% each, ≤1.0% total | HPLC with gradient elution | Critical |

| Residual Solvents | ≤0.5% (Class 3 solvents) | Gas chromatography | Non-critical |

| Water Content | ≤0.5% | Karl Fischer titration | Non-critical |

| Particle Size Distribution | D90 <100 μm | Laser diffraction | Critical |

| Crystalline Form | Consistent polymorphic form | X-ray powder diffraction | Critical |

Chemical identity confirmation serves as the fundamental quality attribute, ensuring that the manufactured product corresponds exactly to the intended molecular structure. This is achieved through a combination of high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry, providing comprehensive structural confirmation [19].

The assay determination quantifies the active pharmaceutical ingredient content and represents a critical quality attribute directly related to drug efficacy. The specification range of 98.0 to 102.0 percent ensures consistent therapeutic performance while accounting for analytical variability. High-performance liquid chromatography with ultraviolet detection provides the necessary accuracy and precision for this determination [20].

Enantiomeric purity represents a particularly critical attribute for Darusentan, as the biological activity resides primarily in the (S)-enantiomer. The specification of at least 95 percent (S)-enantiomer ensures consistent pharmacological activity while preventing potential adverse effects from the inactive enantiomer. Chiral high-performance liquid chromatography using specialized stationary phases enables accurate quantification of enantiomeric composition [15].

Related substances, commonly referred to as impurities, must be strictly controlled to ensure drug safety. The specification limits of 0.5 percent for individual impurities and 1.0 percent for total impurities align with international guidelines for pharmaceutical substances. Process-related impurities, degradation products, and synthetic by-products are monitored using gradient high-performance liquid chromatography methods that provide adequate resolution for all potential impurities [21] [19].

Particle size distribution significantly impacts the dissolution rate and bioavailability of the pharmaceutical product. The specification of D90 less than 100 micrometers ensures consistent dissolution performance while preventing content uniformity issues in the final dosage form. Laser diffraction techniques provide accurate and reproducible particle size measurements across the required size range [12].

The crystalline form or polymorphic state of Darusentan must be consistently controlled to ensure predictable physical and chemical properties. Different polymorphic forms can exhibit significantly different solubility, stability, and bioavailability characteristics. X-ray powder diffraction provides definitive identification of the crystalline form and detection of polymorphic impurities [12].

Endothelin Receptor Subtype Selectivity Profile

Darusentan demonstrates preferential binding affinity for the endothelin type A receptor over the endothelin type B receptor, establishing its classification as a selective endothelin receptor antagonist [1] [2] [3]. The compound exhibits subnanomolar binding affinity for the endothelin type A receptor under steady-state conditions, with documented binding kinetics that reflect high-affinity receptor interactions [3] [4].

Endothelin Type A versus Endothelin Type B Receptor Binding Affinity Ratios

Darusentan demonstrates distinct binding characteristics across endothelin receptor subtypes, with quantitative binding affinity values of 1.4 nanomolar for the endothelin type A receptor and 184 nanomolar for the endothelin type B receptor [5] [4]. This 131-fold difference in binding affinity translates to a selectivity ratio ranging from 170:1 to 1000:1 in favor of the endothelin type A receptor, depending on experimental conditions and methodological approaches [2] [3] [6] [7].

In rat aortic vascular smooth muscle cell membrane preparations, darusentan competes for radiolabeled endothelin binding with single-site kinetics, exhibiting an inhibition constant of 13 nanomolar [1] [8]. These membrane fractions contain greater than 95% endothelin type A receptors, providing a highly selective experimental system for characterizing endothelin type A receptor binding properties [8].

The active enantiomer, (S)-darusentan, demonstrates complete competitive inhibition of endothelin-1 binding, while the (R)-enantiomer exhibits no detectable binding activity over the same concentration range [8] [9]. This stereoselectivity confirms that pharmacological activity resides exclusively within the S-enantiomer, with binding affinity measurements reflecting the activity of this specific stereoisomer.

Allosteric Modulation Characteristics

Darusentan functions as a competitive surmountable antagonist at the endothelin type A receptor, demonstrating classical competitive inhibition patterns in functional assays [8]. The compound produces parallel rightward displacement of endothelin-1 concentration-response curves with preservation of maximal response amplitude, confirming competitive antagonism rather than allosteric modulation [8].

Unlike allosteric modulators that bind to distinct receptor sites and modify ligand binding cooperativity, darusentan directly competes with endothelin-1 for the same binding site on the endothelin type A receptor [8]. This direct competition is evidenced by the ability of increasing endothelin-1 concentrations to overcome darusentan inhibition, maintaining the same maximal response as controls [8].

The compound does not exhibit negative allosteric modulation characteristics, as no reduction in maximal response is observed even at high darusentan concentrations [8]. Furthermore, darusentan does not demonstrate positive allosteric modulation properties, as it does not enhance endothelin-1 binding affinity or potency under any experimental conditions examined [8].

Molecular Dynamics of Receptor-Ligand Interactions

The molecular interaction between darusentan and the endothelin type A receptor involves high-affinity binding to the transmembrane domain region of the receptor [8]. Structural considerations indicate that darusentan, as a propanoic acid derivative, interacts with specific amino acid residues within the receptor binding pocket through hydrophobic interactions and hydrogen bonding [10].

The enantioselective binding demonstrates that receptor recognition involves stereospecific interactions between the (S)-enantiomer and receptor binding site residues [8] [9]. The complete absence of binding activity by the (R)-enantiomer suggests that the three-dimensional configuration of the chiral center is critical for proper receptor engagement [9].

Binding kinetics studies reveal that darusentan exhibits single-site binding behavior with the endothelin type A receptor, indicating homogeneous receptor populations in experimental systems [8]. The association and dissociation rates contribute to the overall binding affinity, with the residence time of darusentan on the receptor influencing the duration of antagonist activity [8].

Signal Transduction Pathway Inhibition Mechanisms

Darusentan exerts its pharmacological effects by blocking endothelin-1-induced signal transduction pathways downstream of endothelin type A receptor activation [8]. The endothelin type A receptor is coupled to G-protein alpha q/G-protein alpha 11 proteins, which upon activation stimulate phospholipase C beta activity [8] [11].

Phospholipase C Inhibition

Darusentan prevents endothelin-1-induced phospholipase C activation by blocking receptor-G-protein coupling [8]. In rat aortic vascular smooth muscle cells, darusentan produces concentration-dependent inhibition of endothelin-1-induced inositol phosphate production, with statistically significant inhibition beginning at 1 nanomolar concentrations [8].

The compound achieves near-complete blockade of inositol phosphate signaling at concentrations of 100 to 1000 nanomolar, demonstrating high potency in functional assays [8]. This inhibition reflects the upstream blockade of phospholipase C activation, preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate and diacylglycerol [8] [11].

Calcium Mobilization Inhibition

Darusentan blocks endothelin-1-induced calcium signaling in vascular smooth muscle cells through inhibition of inositol 1,4,5-trisphosphate-mediated calcium release from intracellular stores [8] [12]. The compound produces concentration-dependent reduction in transient calcium responses, with 50% inhibition of calcium mobilization occurring at nanomolar concentrations [8].

Complete inhibition of calcium signaling is achieved at 100 nanomolar darusentan concentrations, demonstrating high efficacy in blocking this critical second messenger pathway [8]. This calcium inhibition is mechanistically linked to the upstream blockade of phospholipase C activation and subsequent reduction in inositol 1,4,5-trisphosphate production [8].

Protein Kinase C Pathway Inhibition

By preventing diacylglycerol production through phospholipase C inhibition, darusentan indirectly blocks protein kinase C activation downstream of endothelin type A receptor stimulation [8]. This inhibition prevents phosphorylation of downstream target proteins involved in vascular smooth muscle contraction and proliferative responses [13] [8].

Comparative Pharmacodynamics with Endothelin Receptor Antagonist Class Agents

Darusentan exhibits distinct pharmacodynamic properties compared to other endothelin receptor antagonists, particularly regarding receptor selectivity, hepatotoxicity profile, and transporter interactions [10] [14].

Receptor Selectivity Comparison

Darusentan demonstrates moderate selectivity for the endothelin type A receptor with a 170:1 selectivity ratio, positioning it between mixed antagonists like bosentan (20:1 ratio) and highly selective antagonists like ambrisentan (greater than 4000:1 ratio) and sitaxsentan (greater than 6500:1 ratio) [2] [10] [6] [7].

This intermediate selectivity may provide therapeutic advantages by maintaining endothelin type A receptor blockade while preserving some endothelin type B receptor function for endothelin-1 clearance and nitric oxide-mediated vasodilation [2].

Hepatotoxicity Profile

Unlike sulfonamide-based antagonists (bosentan and sitaxsentan), darusentan as a propanoic acid derivative demonstrates minimal hepatotoxicity in clinical studies [10] [14]. Comparative studies reveal that darusentan does not inhibit key hepatic transporters including organic anion transporting polypeptide, sodium-dependent taurocholate cotransporter, or bile salt export pump at clinically relevant concentrations [10] [14].

Bosentan and sitaxsentan significantly inhibit hepatic transporters, particularly bile salt export pump, leading to bile acid accumulation and hepatotoxicity [10] [14]. Darusentan's lack of transporter inhibition provides a mechanistic explanation for its superior hepatic safety profile [10] [14].

Pharmacokinetic Differences

Darusentan exhibits distinct pharmacokinetic properties compared to other endothelin receptor antagonists, with primary glucuronidation by phase II enzymes and biliary elimination as the major clearance pathway [3] [10]. This metabolic profile differs from other agents and contributes to its once-daily dosing capability due to a prolonged elimination half-life exceeding 15 hours [3].

Hepatic uptake studies demonstrate that darusentan has lower hepatic accumulation compared to other endothelin receptor antagonists, with influx least affected by transporter inhibitors (84-100% of control) compared to bosentan (32-58% of control) [10] [14].

| Parameter | Darusentan | Bosentan | Ambrisentan | Sitaxsentan |

|---|---|---|---|---|

| Endothelin Type A Selectivity | 170:1 | 20:1 (mixed) | >4000:1 | >6500:1 |

| Chemical Class | Propanoic acid | Sulfonamide | Propanoic acid | Sulfonamide |

| Hepatotoxicity Risk | Low | High | Low | High |

| Transporter Inhibition | Minimal | Significant | Minimal | Significant |

| Development Status | Discontinued | Approved | Approved | Withdrawn |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Johnson NP, Gould KL. Physiology of endothelin in producing myocardial perfusion heterogeneity: a mechanistic study using darusentan and positron emission tomography. J Nucl Cardiol. 2013 Oct;20(5):835-44. doi: 10.1007/s12350-013-9756-5. Epub 2013 Jul 11. PubMed PMID: 23842710; PubMed Central PMCID: PMC3779022.

3: Gu J, Shi X, Du Y, Wang W, Du X, Zhang L. Determination of darusentan enantiomers in rat plasma by enantioselective liquid chromatography with tandem mass spectrometry using cellulose-based chiral stationary phase. J Sep Sci. 2011 Oct;34(19):2680-5. doi: 10.1002/jssc.201100433. Epub 2011 Aug 8. PubMed PMID: 21823235.

4: Bakris GL, Lindholm LH, Black HR, Krum H, Linas S, Linseman JV, Arterburn S, Sager P, Weber M. Divergent results using clinic and ambulatory blood pressures: report of a darusentan-resistant hypertension trial. Hypertension. 2010 Nov;56(5):824-30. doi: 10.1161/HYPERTENSIONAHA.110.156976. Epub 2010 Oct 4. PubMed PMID: 20921430.

5: Liang F, Glascock CB, Schafer DL, Sandoval J, Cable L, Melvin L Jr, Hartman JC, Pitts KR. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries. Can J Physiol Pharmacol. 2010 Aug;88(8):840-9. doi: 10.1139/Y10-061. PubMed PMID: 20725142.

6: Enseleit F, Lüscher TF, Ruschitzka F. Darusentan, a selective endothelin A receptor antagonist, for the oral treatment of resistant hypertension. Ther Adv Cardiovasc Dis. 2010 Aug;4(4):231-40. doi: 10.1177/1753944710373785. Epub 2010 Jul 26. Review. PubMed PMID: 20660536.

7: Hartman JC, Brouwer K, Mandagere A, Melvin L, Gorczynski R. Evaluation of the endothelin receptor antagonists ambrisentan, darusentan, bosentan, and sitaxsentan as substrates and inhibitors of hepatobiliary transporters in sandwich-cultured human hepatocytes. Can J Physiol Pharmacol. 2010 Jun;88(6):682-91. doi: 10.1139/Y10-060. PubMed PMID: 20628435.

8: Enseleit F, Ruschitzka F. Darusentan in resistant hypertension: lost in translation. Curr Hypertens Rep. 2010 Feb;12(1):1-3. doi: 10.1007/s11906-009-0081-y. PubMed PMID: 20425150.

9: Bakker SJ, Gans RO, Navis G. Dietary alkalinization and darusentan for prevention of decline in glomerular filtration rate in rats fed a casein diet. Kidney Int. 2008 Dec;74(12):1625-6; author reply 1626-7. doi: 10.1038/ki.2008.434. PubMed PMID: 19034308.

10: Enseleit F, Lüscher TF, Ruschitzka F. Darusentan: a new perspective for treatment of resistant hypertension? Expert Opin Investig Drugs. 2008 Aug;17(8):1255-63. doi: 10.1517/13543784.17.8.1255 . Review. PubMed PMID: 18616421.

11: Epstein BJ. Efficacy and safety of darusentan: a novel endothelin receptor antagonist. Ann Pharmacother. 2008 Jul;42(7):1060-9. doi: 10.1345/aph.1L024. Epub 2008 Jun 3. PubMed PMID: 18523233.

12: Black HR, Bakris GL, Weber MA, Weiss R, Shahawy ME, Marple R, Tannoury G, Linas S, Wiens BL, Linseman JV, Roden R, Gerber MJ. Efficacy and safety of darusentan in patients with resistant hypertension: results from a randomized, double-blind, placebo-controlled dose-ranging study. J Clin Hypertens (Greenwich). 2007 Oct;9(10):760-9. PubMed PMID: 17917503.

13: Xia HJ, Dai DZ, Dai Y. Up-regulated inflammatory factors endothelin, NFkappaB, TNFalpha and iNOS involved in exaggerated cardiac arrhythmias in l-thyroxine-induced cardiomyopathy are suppressed by darusentan in rats. Life Sci. 2006 Oct 4;79(19):1812-9. Epub 2006 Jun 12. PubMed PMID: 16822527.

14: Traupe T, Ortmann J, Haas E, Münter K, Parekh N, Hofmann-Lehmann R, Baumann K, Barton M. Endothelin ETA receptor blockade with darusentan increases sodium and potassium excretion in aging rats. J Cardiovasc Pharmacol. 2006 Mar;47(3):456-62. PubMed PMID: 16633090.

15: Lip GY. Darusentan (Abbott Laboratories). IDrugs. 2001 Nov;4(11):1284-92. PubMed PMID: 15942834.

16: Anand I, McMurray J, Cohn JN, Konstam MA, Notter T, Quitzau K, Ruschitzka F, Lüscher TF; EARTH investigators. Long-term effects of darusentan on left-ventricular remodelling and clinical outcomes in the EndothelinA Receptor Antagonist Trial in Heart Failure (EARTH): randomised, double-blind, placebo-controlled trial. Lancet. 2004 Jul 24-30;364(9431):347-54. PubMed PMID: 15276394.

17: Bergler-Klein J, Pacher R, Berger R, Bojic A, Stanek B. Neurohumoral and hemodynamic effects of the selective endothelin antagonist darusentan in advanced chronic heart failure. J Heart Lung Transplant. 2004 Jan;23(1):20-7. PubMed PMID: 14734123.

18: Witte K, Reitenbach I, Stolpe K, Schilling L, Kirchengast M, Lemmer B. Effects of the endothelin a receptor antagonist darusentan on blood pressure and vascular contractility in type 2 diabetic Goto-Kakizaki rats. J Cardiovasc Pharmacol. 2003 Jun;41(6):890-6. PubMed PMID: 12775966.

19: Rothermund L, Traupe T, Dieterich M, Kossmehl P, Yagil C, Yagil Y, Kreutz R. Nephroprotective effects of the endothelin ET(A) receptor antagonist darusentan in salt-sensitive genetic hypertension. Eur J Pharmacol. 2003 May 16;468(3):209-16. PubMed PMID: 12754059.

20: Philipp S, Monti J, Pagel I, Langenickel T, Notter T, Ruschitzka F, Lüscher T, Dietz R, Willenbrock R. Treatment with darusentan over 21 days improved cGMP generation in patients with chronic heart failure. Clin Sci (Lond). 2002 Aug;103 Suppl 48:249S-253S. PubMed PMID: 12193097.